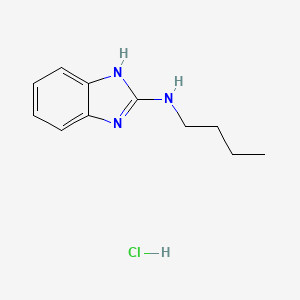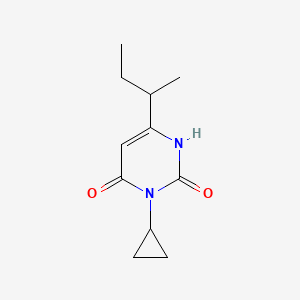
3-Fluoro-3-(fluorometil)pirrolidina
Descripción general
Descripción
3-Fluoro-3-(fluoromethyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine family. It has a molecular formula of C5H9F2N and a molecular weight of 121.13 g/mol. This compound can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives .
Synthesis Analysis
The synthesis of 3-Fluoro-3-(fluoromethyl)pyrrolidine involves various enzymatic methods, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-(fluoromethyl)pyrrolidine is characterized by a five-membered nitrogen-containing ring. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Physical And Chemical Properties Analysis
3-Fluoro-3-(fluoromethyl)pyrrolidine has a molecular weight of 121.13 g/mol. It is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Investigación farmacéutica Inhibidores de la dipeptidil peptidasa IV
Una aplicación de la 3-Fluoro-3-(fluorometil)pirrolidina es en la investigación farmacéutica, donde sirve como bloque de construcción para la preparación de derivados de pirrolidina fluorados. Estos derivados se exploran como posibles inhibidores de la dipeptidil peptidasa IV (DPP-IV), una enzima que juega un papel significativo en el metabolismo de la glucosa y es un objetivo para el tratamiento de la diabetes .
Bloques de construcción de síntesis orgánica para compuestos fluorados
Este compuesto también se puede utilizar en la síntesis orgánica para crear varias estructuras fluoradas. La presencia de átomos de flúor puede alterar significativamente las propiedades físicas y químicas de las moléculas orgánicas, lo que las hace valiosas en el desarrollo de materiales con características específicas deseadas .
Investigación química Síntesis de piridinas fluoradas
En la investigación química, la this compound puede utilizarse en la síntesis de piridinas fluoradas. Estos compuestos tienen propiedades biológicas mejoradas debido a la presencia de flúor o sustituyentes fluorados, lo que puede conducir a una mejor eficacia y selectividad en sus aplicaciones .
Ciencia de los materiales Derivados de porfirina fluorados
Los derivados del compuesto se pueden aplicar en la ciencia de los materiales, particularmente en la síntesis de derivados de porfirina fluorados. Estos derivados tienen posibles usos en varios campos como la terapia fotodinámica, los sensores y los dispositivos electrónicos debido a sus propiedades electrónicas y fotofísicas únicas .
Síntesis química Fluoropirrolidinas y azetidinas
Otra aplicación es en la síntesis de 3-fluoropirrolidinas y 3-fluoroazetidinas. Estas aminas cíclicas fluoradas son bloques de construcción interesantes para posteriores transformaciones químicas y pueden conducir a nuevos compuestos con posibles aplicaciones en química medicinal y desarrollo de fármacos .
Safety and Hazards
When handling 3-Fluoro-3-(fluoromethyl)pyrrolidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is promising, and the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that fluorinated pyrrolidine derivatives can act as potential inhibitors for certain enzymes .
Biochemical Pathways
Fluorinated compounds have been shown to affect various biological pathways .
Pharmacokinetics
Fluorinated compounds are generally known for their enhanced metabolic stability .
Result of Action
Fluorinated compounds are known to modify the physicochemical parameters of drug candidates, potentially improving their therapeutic efficacy .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-3-(fluoromethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 3-Fluoro-3-(fluoromethyl)pyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and folding of peptides and proteins, thereby impacting cellular processes such as protein synthesis and degradation . Additionally, 3-Fluoro-3-(fluoromethyl)pyrrolidine can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-3-(fluoromethyl)pyrrolidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, 3-Fluoro-3-(fluoromethyl)pyrrolidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-3-(fluoromethyl)pyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-3-(fluoromethyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-(fluoromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.
Metabolic Pathways
3-Fluoro-3-(fluoromethyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as fluorinase, which catalyzes the formation of carbon-fluorine bonds . This interaction can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, the compound can affect the activity of other enzymes involved in metabolic pathways, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-3-(fluoromethyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes.
Subcellular Localization
The subcellular localization of 3-Fluoro-3-(fluoromethyl)pyrrolidine is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Propiedades
IUPAC Name |
3-fluoro-3-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUTEWCRSFLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)
![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)
![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)

![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)
![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)